Cesium hydroxide monohydrate

Descripción general

Descripción

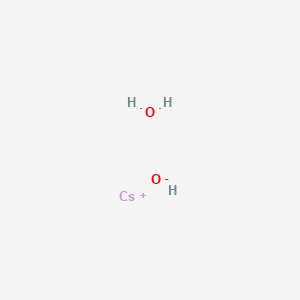

Cesium hydroxide monohydrate is a compound with the empirical formula HCsO·H2O . It is commonly used as a catalyst in many organic transformations and as an initiator in polymerization reactions . It can also be used as a strong electrolyte for batteries and as a polymerization catalyst . It is also used as a raw material for manufacturing various cesium salts and catalysts .

Synthesis Analysis

Cesium hydroxide is generally produced industrially by reacting cesium metal with water. This exothermic reaction generates cesium hydroxide along with the release of hydrogen gas .Molecular Structure Analysis

The molecular weight of Cesium hydroxide monohydrate is 167.93 . The molecular formula is CsH3O2 .Chemical Reactions Analysis

Cesium hydroxide monohydrate is commonly used as a catalyst in the synthesis of O-allenes and N-allenes via isomerization of terminal alkynes . It also reacts with glass: 2 CsOH + CaSiO3 → Cs2SiO3 + Ca(OH)2 and 2 CsOH + SiO2 → Cs2SiO3 + H2O .Physical And Chemical Properties Analysis

Cesium hydroxide appears as colorless or white deliquescent granules or lumps. It has a melting point of 272.31°C and boils at 670°C, decomposing at high temperatures . It is also extremely hygroscopic .Aplicaciones Científicas De Investigación

Polymer Synthesis

Cesium hydroxide monohydrate is utilized as an initiator in the ring-opening polymerization of monosubstituted oxiranes . This process involves monomers such as propylene oxide (PO), 1,2-butylene oxide (BO), and styrene oxide (SO), leading to the creation of polyether-diols with specific molar masses and dispersities. These polymers have applications ranging from impact modifiers to lubricants and adhesives.

Catalyst in Organic Synthesis

In organic synthesis, cesium hydroxide monohydrate acts as a catalyst for the preparation of unsymmetrical Bis-allyl ethers . These compounds are synthesized via the dimerization of Baylis-Hillman adducts, which are useful intermediates in the production of various organic molecules.

Fabrication of Solar Cells

This compound serves as a dopant in the fabrication of vanadium oxide thin films . These films are used as a hole extraction layer in perovskite solar cells, which are a promising technology for next-generation photovoltaics due to their high efficiency and low production costs.

Synthesis of Refractory Materials

Cesium hydroxide monohydrate is involved in the preparation of lithium-substituted cesium and cesium aluminosilicate-based geopolymers . These materials are potential candidates for refractory applications due to their ability to withstand high temperatures without degrading.

Preparation of Cesium Structures

The compound is used in the synthesis of cesium structures of 1,8-naphthalimides substituted carboxylic ligands . These structures are significant in the study of cesium’s coordination chemistry and have potential applications in the design of new materials.

Chemoselective N-Alkylation

Cesium hydroxide monohydrate promotes the synthesis of secondary amines via chemoselective N-alkylation . Secondary amines are valuable in the pharmaceutical industry for the development of various drugs and therapeutic agents.

Impact Modifiers and Surfactants

Polyethers and copolyether-diols or triols prepared from oxiranes using cesium hydroxide monohydrate are applied as impact modifiers and surfactants . These substances improve the impact resistance of materials and reduce surface tension in liquids, respectively.

Biomedical Materials and Adhesives

The synthesized polyether-diols also find use as biomedical materials and adhesives . They are incorporated into medical devices and implants due to their biocompatibility and adhesive properties.

Mecanismo De Acción

Target of Action

Cesium hydroxide monohydrate primarily targets monosubstituted oxiranes and terminal alkynes . It is also known to interact with water, acids, CO2, metals (e.g., Al, Pb, Sn, Zn), and oxygen .

Mode of Action

Cesium hydroxide monohydrate acts as a strong base . It is commonly used as a catalyst in many organic transformations and as an initiator in polymerization reactions . It can be activated by cation complexing agents, such as 18C6 or C222 .

Biochemical Pathways

Cesium hydroxide monohydrate is involved in the synthesis of O-allenes and N-allenes via isomerization of terminal alkynes . It also participates in the dimerization of Baylis-Hillman adducts to prepare unsymmetrical bis-allyl ethers . Furthermore, it initiates the ring-opening polymerization of monosubstituted oxiranes .

Pharmacokinetics

It is known that the compound is extremely hygroscopic , suggesting that it may have high solubility in water. This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of cesium hydroxide monohydrate results in the efficient synthesis of allenes in high yields under mild conditions with wide functional group tolerance . It also leads to the formation of unsymmetrical bis-allyl ethers and the polymerization of monosubstituted oxiranes .

Action Environment

The action of cesium hydroxide monohydrate is influenced by environmental factors. It is extremely hygroscopic , meaning it readily absorbs moisture from the environment. This property can affect its stability and efficacy. Additionally, it is known to react exothermically with water , which could influence its action in aqueous environments.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

cesium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSOMGPQFXJESQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsH3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956540 | |

| Record name | Caesium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.928 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium hydroxide monohydrate | |

CAS RN |

35103-79-8, 12260-45-6 | |

| Record name | Caesium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium hydroxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caesium hydroxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical applications of cesium hydroxide monohydrate in organic synthesis?

A1: Cesium hydroxide monohydrate (CsOH·H2O) is a strong base frequently employed in organic synthesis. It has proven effective in catalyzing the dimerization of Baylis-Hillman adducts to form unsymmetrical bis-allyl ethers. [, ] It is also a powerful activator for palladium-catalyzed cross-coupling reactions of aryl(dimethyl)silanols with aryl halides, showcasing its versatility in constructing carbon-carbon bonds. [] Furthermore, CsOH·H2O enables the regioselective synthesis of trisubstituted heteroatom alkenes, including (Z)-vinylic selenosulfides and (Z)-vinylic tellurosulfides, from terminal alkynes, diaryl disulfides, and diaryl diselenides (ditellurides). []

Q2: Can you provide an example of a specific reaction where cesium hydroxide monohydrate plays a crucial role?

A3: Certainly, CsOH·H2O is essential in the synthesis of gem-chlorophenylcyclopropanes. [] This reaction involves reacting benzal chloride with alkenes in the presence of either solid potassium hydroxide and 18-crown-6 as a catalyst or CsOH·H2O. The presence of CsOH·H2O, even without a solvent, facilitates the formation of the desired cyclopropane product. []

Q3: Has cesium hydroxide monohydrate been used in polymer chemistry?

A4: Yes, research indicates that CsOH·H2O can initiate the ring-opening polymerization of monosubstituted oxiranes. [] This process leads to the formation of polyether-diols, which are valuable building blocks in polymer synthesis. Further characterization of these synthesized polyether-diols can provide valuable insights into the polymerization process and the properties of the resulting polymers. []

Q4: Are there any computational studies investigating the reactivity of cesium hydroxide monohydrate?

A4: While the provided abstracts do not delve into specific computational studies on CsOH·H2O, research in this area often employs computational chemistry techniques like density functional theory (DFT) calculations. Such studies can elucidate reaction mechanisms, transition state structures, and energy profiles associated with CsOH·H2O-catalyzed reactions, offering a deeper understanding of its reactivity and catalytic behavior.

Q5: What safety considerations should be taken when handling cesium hydroxide monohydrate?

A5: CsOH·H2O is a strong base and can cause severe burns. Always wear appropriate personal protective equipment, including gloves and eye protection, when handling this compound. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Q6: Are there any known alternatives to cesium hydroxide monohydrate in its specific applications?

A7: While CsOH·H2O exhibits unique reactivity in certain reactions, researchers often explore alternative bases or catalytic systems. Depending on the specific transformation, potassium hydroxide (KOH), sodium hydroxide (NaOH), or other alkali metal hydroxides might offer comparable or even superior performance. Additionally, phase-transfer catalysts like tetrabutylammonium iodide can be employed in conjunction with less expensive bases to achieve similar outcomes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.